molecular formula C15H13ClN2O4 B13357665 Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate

Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate

Cat. No.: B13357665
M. Wt: 320.73 g/mol
InChI Key: ZEQDMANYXWBMNC-UHFFFAOYSA-N
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Description

Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate is a complex organic compound that belongs to the class of picolinoyl derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxypicolinoyl moiety, and a glycinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate typically involves multi-step organic reactions. One common method includes the initial formation of the picolinoyl core, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The hydroxyl group is then introduced via a hydroxylation reaction. Finally, the glycinate ester is formed through esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used include chlorinating agents, hydroxylating agents, and esterification catalysts.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypicolinoyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl (5-phenyl-3-hydroxypicolinoyl)glycinate
  • Methyl (5-(4-chlorophenyl)-3-hydroxypicolinoyl)glycinate
  • Methyl (5-(3-bromophenyl)-3-hydroxypicolinoyl)glycinate

Comparison: Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the specific positioning of the chlorine atom can influence the compound’s interaction with biological targets, potentially leading to different biological activities.

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]-methylamino]acetic acid

InChI

InChI=1S/C15H13ClN2O4/c1-18(8-13(20)21)15(22)14-12(19)6-10(7-17-14)9-3-2-4-11(16)5-9/h2-7,19H,8H2,1H3,(H,20,21)

InChI Key

ZEQDMANYXWBMNC-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)C1=C(C=C(C=N1)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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